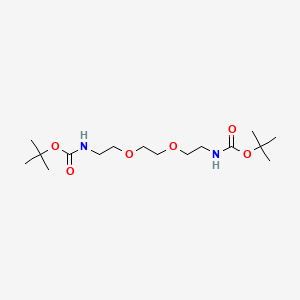
Boc-NH-PEG2-NH-Boc
概要
説明
Boc-NH-PEG2-NH-Boc is a linear heterobifunctional PEG reagent . It contains two Boc protecting groups and a hydrophilic PEG spacer . The Boc protecting groups are acid labile . This compound can be used to modify proteins, peptides, and other materials by amino or other acid-reactive chemical groups .
Synthesis Analysis
Boc-NH-PEG2-NH-Boc is a crosslinker with a PEG spacer group . Free amines, usually in the form of TFA or HCl salts, can be used to react with carboxyl groups or NHS esters . The protected amines can be regenerated by weak acidic conditions .Molecular Structure Analysis
The molecular structure of Boc-NH-PEG2-NH-Boc includes two Boc protecting groups and a hydrophilic PEG spacer . The Boc protecting groups are acid labile .Chemical Reactions Analysis
Boc-NH-PEG2-NH-Boc can be used to modify proteins, peptides, and other materials by amino or other acid-reactive chemical groups . The free amine, typically in the form of TFA or HCl salt, can react with carboxyl or NHS ester .Physical And Chemical Properties Analysis
Boc-NH-PEG2-NH-Boc has a molecular weight of 348.4 . It is soluble in water and aqueous media . The compound is stored at -20°C .科学的研究の応用
Medical Research Applications
Boc-NH-PEG2-NH-Boc is used in medical research due to its two Boc-protecting groups and a hydrophilic PEG spacer. The Boc protecting groups are acid labile, making them useful in the synthesis of polypeptides and other biomolecules where temporary protection of amine groups is required .
Drug-Delivery Systems
This compound’s hydrophilic PEG linker increases water solubility, which is beneficial in drug-delivery systems. It can be used to modify therapeutic agents to improve their solubility and stability in aqueous media .
Nanotechnology
In nanotechnology, Boc-NH-PEG2-NH-Boc can be applied to create nanoscale materials or devices. Its ability to enhance solubility and biocompatibility makes it suitable for constructing nanoparticles for various applications .
New Materials Research
The compound is involved in new materials research, where it contributes to the development of innovative materials with enhanced properties, such as increased solubility or biocompatibility .
Cell Culture
Boc-NH-PEG2-NH-Boc is used in cell culture applications. The PEG spacer can help in surface modification to reduce protein adsorption and cell adhesion, which is crucial for many in vitro experiments .
Ligand and Polypeptide Synthesis Support
The compound supports ligand and polypeptide synthesis by providing a stable link between molecules while protecting amine groups during the synthetic process .
Graft Polymer Compounds
It is also used in the synthesis of graft polymer compounds, where it acts as a spacer that links different polymer chains or as a protective group during polymerization processes .
Functional Coatings
Lastly, Boc-NH-PEG2-NH-Boc is applied in the development of polyethylene glycol-modified functional coatings that require improved water solubility or reduced interaction with biological molecules .
作用機序
Target of Action
Boc-NH-PEG2-NH-Boc is a PEG-based PROTAC linker . The primary targets of this compound are proteins that are intended to be degraded . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The Boc-NH-PEG2-NH-Boc linker connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein, forming a ternary complex . This leads to ubiquitination of the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of Boc-NH-PEG2-NH-Boc is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By using this system, Boc-NH-PEG2-NH-Boc can selectively degrade target proteins .
Pharmacokinetics
It’s known that the hydrophilic peg linker in the compound increases its water solubility , which could potentially enhance its bioavailability.
Result of Action
The result of the action of Boc-NH-PEG2-NH-Boc is the selective degradation of target proteins . This can lead to the modulation of cellular processes that are regulated by these proteins .
Action Environment
The action of Boc-NH-PEG2-NH-Boc can be influenced by various environmental factors. For instance, the pH level can affect the deprotection of the Boc groups . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature and the presence of other biomolecules .
Safety and Hazards
将来の方向性
High-quality Boc-NH-PEG2-NH-Boc derivatives can be widely used in drug delivery, ADC linkers, tissue engineering, and medical devices . The compound’s ability to increase solubility and stability and reduce the immunogenicity of peptides and proteins makes it a promising tool for future research and applications .
特性
IUPAC Name |
tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O6/c1-15(2,3)23-13(19)17-7-9-21-11-12-22-10-8-18-14(20)24-16(4,5)6/h7-12H2,1-6H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOKAWABMPUDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-NH-PEG2-NH-Boc | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



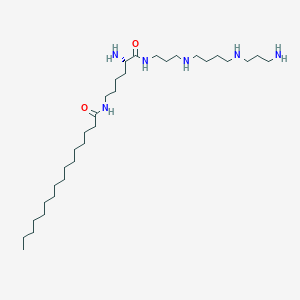
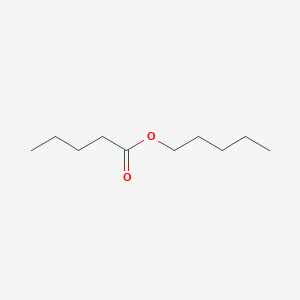
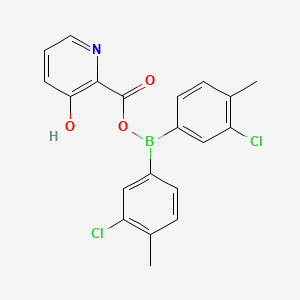
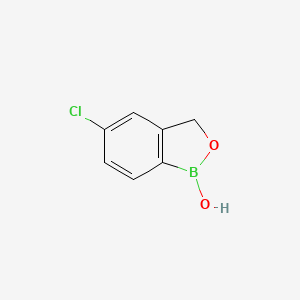
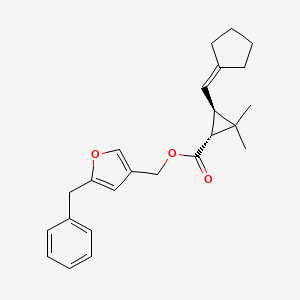
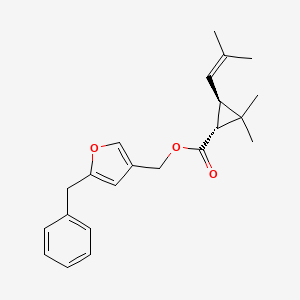
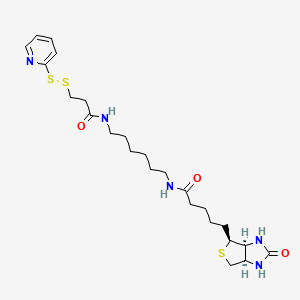
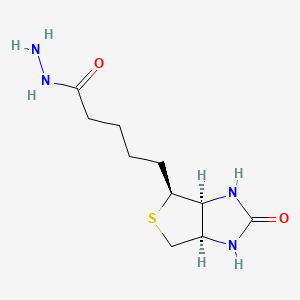

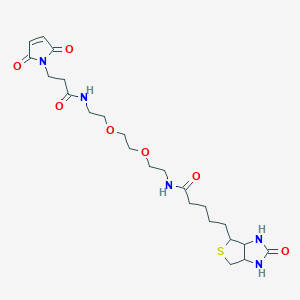
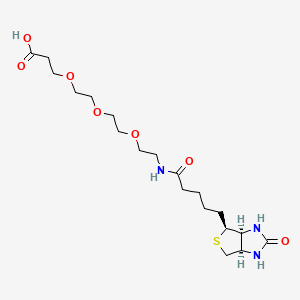
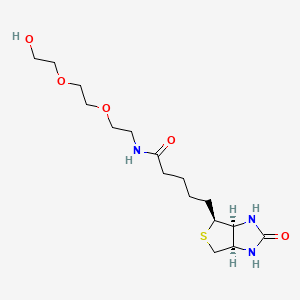
![N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1667291.png)
![Perfluorophenyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B1667293.png)